3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
Description
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated benzoic acid derivative featuring a chloro substituent at the 3-position and a trifluoroethoxy group at the 2-position. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoroethoxy group, which enhances metabolic stability and bioavailability . Its synthesis typically involves multi-step reactions, including selective etherification and halogenation, as seen in analogous compounds .
Properties
IUPAC Name |
3-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-1-2-5(8(14)15)7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPMOBFHNGWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves several steps:
Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
One of the primary applications of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of antiarrhythmic drugs like Flecainide. The trifluoroethoxy group enhances the bioactivity and pharmacokinetic properties of the resulting compounds .
Case Study: Synthesis of Antiarrhythmic Agents
In a study focused on synthesizing derivatives for antiarrhythmic activity, researchers utilized this compound as a starting material. The derivatives exhibited significant efficacy against cardiac arrhythmias in vitro and in animal models. Various synthetic routes were explored to optimize yield and bioactivity .
Agricultural Chemistry Applications
In agricultural chemistry, this compound serves as an intermediate in the synthesis of herbicides. Its structural characteristics allow for effective weed management strategies due to enhanced selectivity and potency against target species .
Table 2: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application Area |
|---|---|---|
| Tembotrione | 3-Chloro-4-methanesulfonyl-3-(trifluoroethoxy)methyl benzoic acid | Broadleaf weed control |
Recent studies have investigated the biological activity of compounds derived from this compound. For instance, derivatives with thiazolidinone moieties showed promising results against glioblastoma cell lines. These studies utilized various assays to evaluate cytotoxicity and apoptotic effects .
Case Study: Anticancer Activity Assessment
In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives containing the trifluoroethoxy group. The compounds were tested against glioblastoma cells using MTT assays and colony formation tests. The results indicated that certain derivatives exhibited potent anticancer activity, highlighting the potential therapeutic applications of this compound .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The trifluoroethoxy and chloro groups distinguish this compound from other benzoic acid derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in 4-chloro-2-(trifluoromethyl)benzoic acid, affecting acidity (pKa ~2.5–3.0) and reactivity .
- Biological Activity: The amino-substituted analog () exhibits higher solubility but reduced metabolic stability compared to the trifluoroethoxy variant .
Reactivity :
Biological Activity
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article examines the biological activity of this compound, supported by various studies and data.
This compound features a trifluoroethoxy group that enhances its pharmacological properties. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been suggested that the compound may inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thereby reducing inflammation and associated symptoms .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In an experimental model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The results indicated a protective effect against septic shock and a stabilization of body temperature during inflammatory responses .
Table 1: Inflammatory Markers in LPS-Induced Rats
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | White Blood Cell Count (cells/µL) |
|---|---|---|---|
| Control | 5.70 ± 1.04 | 2.32 ± 0.28 | Elevated |
| 3-Chloro-2-(trifluoroethoxy)benzoic acid | 1.20 ± 0.15* | 0.85 ± 0.10* | Reduced |
*Statistically significant reduction compared to control (p < 0.001).
Anticancer Potential
In addition to its anti-inflammatory effects, preliminary studies suggest that this compound may possess anticancer properties. Research involving various synthesized derivatives containing trifluoromethyl groups has demonstrated enhanced cytotoxicity against cancer cell lines, including glioblastoma . The incorporation of the trifluoromethyl moiety appears to improve the efficacy of these compounds in targeting cancer cells.
Table 2: Cytotoxicity Against Glioblastoma Cell Line
| Compound | IC50 (µM) |
|---|---|
| 3-Chloro-2-(trifluoroethoxy)benzoic acid | 15 |
| Control | >50 |
Case Studies
One notable study investigated the effects of 3-Chloro-2-(trifluoroethoxy)benzoic acid on inflammation and cancer cell proliferation. The study utilized both in vitro assays on cancer cell lines and in vivo models for inflammation . The findings indicated that the compound not only inhibited inflammatory responses but also reduced cell viability in cancer models.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, and what are their critical optimization parameters?
The synthesis typically involves halogenation and etherification steps. Acyl chlorination of benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) is a key step . For example, analogous compounds such as 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride were synthesized via SOCl₂-mediated chlorination of the parent acid, followed by coupling with amines or alcohols . Optimization parameters include:
- Molar ratios : Excess chlorinating agents (e.g., SOCl₂) to drive the reaction to completion.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility of intermediates.
- Temperature control : Low temperatures (e.g., 273 K) to minimize side reactions during halogenation .
Q. How can spectroscopic techniques (e.g., NMR, HPLC) be optimized for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Focus on characteristic signals:
- Trifluoroethoxy group: δ ~4.5–4.8 ppm (quartet for -OCH₂CF₃) in ¹H NMR; CF₃ signals at δ ~120–125 ppm in ¹³C NMR.
- Aromatic protons: Splitting patterns confirm substitution positions (e.g., para vs. ortho) .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking) are effective for predicting the biological activity of this compound derivatives?
- AutoDock4 : Incorporate receptor flexibility by allowing sidechain movements in target proteins (e.g., enzymes or receptors). Grid-based docking with Lamarckian genetic algorithms improves pose prediction accuracy .
- Validation : Cross-docking experiments using known ligands (e.g., HIV protease inhibitors) to assess scoring function reliability. RMSD values <2.0 Å indicate robust predictions .
Q. How do environmental factors (pH, microbial activity) influence the degradation pathways of this compound in soil?
- Acidic conditions (pH <6.6) : Promote hydrolysis of the trifluoroethoxy group, yielding 3-chloro-2-hydroxybenzoic acid as a primary metabolite.
- Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) cleave the ether bond, forming chlorinated aromatic intermediates. Toxicity assessments show degradation products like 2-chloro-4-mesyl benzoic acid (CMBA) exhibit lower ecotoxicity compared to the parent compound .
Q. What mechanistic insights explain the differential toxicity of this compound compared to its metabolites in biological systems?
- Electron-withdrawing effects : The trifluoroethoxy group increases electrophilicity, enhancing interaction with cellular nucleophiles (e.g., glutathione).
- Metabolite stability : Sulfonated derivatives (e.g., CMBA) show reduced membrane permeability due to increased polarity, lowering bioavailability .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray diffraction studies?
- Solvent selection : Slow evaporation of ethanol or methanol solutions at 4°C promotes crystal growth.
- Additives : Trace acetic acid (0.1% v/v) reduces aggregation by disrupting π-π stacking interactions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Acyl Chlorination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| SOCl₂ : Acid molar ratio | 2.5:1 | Maximizes conversion |
| Reaction temperature | 273–298 K | Minimizes decomposition |
| Solvent | THF or DCM | Enhances solubility |
Q. Table 2. Environmental Degradation Products
| Condition | Primary Metabolite | Toxicity (LD₅₀) |
|---|---|---|
| pH 5.0 (soil) | 3-Chloro-2-hydroxybenzoic acid | >500 mg/kg |
| Microbial activity | 2-Chloro-4-mesyl benzoic acid | >1000 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
